N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Description
Evolution of Piperidine Derivatives in Therapeutic Development
Piperidine's integration into medicinal chemistry began with the isolation of natural alkaloids like piperine from Piper nigrum in the 19th century. The six-membered heterocycle's unique combination of ring strain (estimated at 6.3 kcal/mol) and nitrogen basicity (pKa ~11.1) made it ideal for mimicking biological amines. Early 20th-century syntheses focused on antispasmodic agents, but the 1950s saw piperidine derivatives emerge as antihistamines and antipsychotics. The scaffold's renaissance occurred through donepezil's 1996 approval - a piperidine-containing acetylcholinesterase inhibitor demonstrating unprecedented specificity for Alzheimer's targets (IC50 = 6.7 nM versus 7400 nM for butyrylcholinesterase).
Structural Advantages of Piperidine in Bioactive Molecules
Piperidine derivatives achieve optimal receptor complementarity through:
- Conformational control : Chair-flip energy barriers (~5-8 kcal/mol) enable precise spatial positioning of substituents
- Protonation dynamics : The nitrogen's pKa supports both membrane penetration (uncharged form) and target binding (protonated form)
- Stereochemical diversity : 4-position substitution permits chiral center introduction without ring distortion
Recent advances in enantioselective synthesis, particularly via oxazolopiperidine intermediates, have expanded access to complex derivatives like N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine. Table 1 illustrates key piperidine-based drugs and their therapeutic applications.
| Compound | Target | Therapeutic Area | Structural Feature |
|---|---|---|---|
| Donepezil | Acetylcholinesterase | Alzheimer's disease | Benzylpiperidine core |
| Ceritinib | Anaplastic lymphoma kinase | NSCLC | 4-Piperidinylmethanamine |
| Alectinib | ALK/EGFR | Metastatic NSCLC | Piperidine-carbazole hybrid |
| Voglibose | α-Glucosidase | Type 2 diabetes | N-substituted piperidine |
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHGPBRBAXLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidin-4-ylmethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrochloride (ML133 HCl)
- Structure : Replaces the piperidine ring with a naphthalene group.
- Molecular Weight : 313.82 g/mol .
- Application : Potent inhibitor of Kir2 family potassium channels (IC₅₀ = 3.0 µM) .
- Key Difference : The naphthyl group enhances lipophilicity, improving membrane permeability compared to the piperidine-based target compound.
(b) N-(3-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride (Compound 14)
- Structure : 3-methoxybenzyl and 5-nitrothiophene substituents.
- Yield : 32% .
- Application : Targets REV-ERBα nuclear receptors for circadian rhythm modulation .
- Key Difference : The nitrothiophene moiety introduces electron-withdrawing effects, altering receptor binding affinity.
(c) N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
Piperidine-Modified Analogues
(a) 1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methylbenzyl)amino]propan-2-ol (Compound 32)
- Structure: Dichlorobenzyl and chlorophenoxy groups.
- Yield : 87.3% .
- Application : Activates AMPK and induces GDF15 for metabolic disease therapy .
- Key Difference : The chlorinated aromatic system enhances oxidative stability but reduces solubility.
(b) N-((1-(4-Methoxybenzyl)piperidin-4-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide (6f)
Comparative Data Tables
Table 2: Functional Comparison
Research Findings and Key Insights
Substituent Effects :
- 4-Methoxybenzyl groups enhance AChE binding through π-π stacking with aromatic residues in the enzyme’s active site .
- Fluorine substitution (e.g., 4-fluorobenzyl) improves metabolic stability but may reduce target engagement due to decreased electron-donating effects .
Piperidine vs. Heterocyclic Replacements :
- Naphthalene (ML133 HCl) increases lipophilicity , favoring ion channel blockade over enzyme inhibition .
- Benzo-triazole (6f) introduces additional hydrogen-bonding interactions, improving AChE/BChE inhibition by 2-fold compared to the target compound .
Synthetic Efficiency :
- The target compound’s 43% yield is moderate compared to dichlorobenzyl derivatives (e.g., Compound 32, 87.3% yield), likely due to steric hindrance in the piperidine coupling step .
Biological Activity
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a piperidine ring substituted with a 4-methoxybenzyl group. This structural feature is significant as it influences the compound's interaction with biological targets.
This compound acts primarily as a ligand for various receptors. Its mechanism involves:
- Receptor Binding : The methoxybenzyl group enhances binding affinity to specific receptors, potentially modulating their activity.
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, affecting biochemical pathways associated with disease states.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. It has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL |
| Enterococcus faecium (VRE) | 0.78 - 3.125 µg/mL |
| Escherichia coli | Not effective |
These results indicate that the compound possesses strong bactericidal properties against Gram-positive bacteria while being ineffective against Gram-negative strains .
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:
- Inhibition of AChE : By inhibiting AChE, this compound may enhance cholinergic activity, which is beneficial in neurodegenerative conditions .
Study on Antimicrobial Activity
A study published in MDPI demonstrated that certain piperidine derivatives exhibit broad-spectrum antibacterial activity. The findings suggest that structural modifications can enhance efficacy against resistant strains .
Neuroprotective Effects
Another research effort focused on the neuroprotective effects of piperidine derivatives, including this compound. The study highlighted its potential to cross the blood-brain barrier and exert protective effects against neuronal damage .
Q & A
Basic Research Question
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 3.78 ppm (methoxy protons) and δ 2.50–3.20 ppm (piperidine and benzyl protons) confirm substitution patterns .
- 13C NMR : Signals at 55.2 ppm (OCH3) and 48.5–52.0 ppm (piperidine carbons) validate connectivity .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ at m/z 265.2, with a 35.5% chloride isotope pattern .
- HPLC : A C18 column with a methanol/water (70:30) mobile phase at 1.0 mL/min resolves impurities (<2%) .
Discrepancy Resolution : Cross-validate using X-ray crystallography for ambiguous stereochemistry .
What in vitro models are suitable for studying this compound’s receptor-binding affinity, and how do structural modifications alter activity?
Advanced Research Question
- Target Receptors :
- Structure-Activity Relationship (SAR) :
- Methoxy Position : Para-substitution (vs. ortho/meta) enhances receptor selectivity by 3–5-fold .
- Piperidine Substitution : N-methylation reduces off-target binding to serotonin receptors .
How should researchers address contradictions in reported biological activity data between this compound and its analogs?
Advanced Research Question
Case Study : Conflicting IC50 values for dopamine receptor binding (e.g., 10 nM vs. 50 nM in analogs):
- Experimental Variables :
- Resolution Strategies :
- Meta-Analysis : Pool data from ≥3 independent studies to identify consensus values.
- Molecular Docking : Compare binding poses using AutoDock Vina to explain potency differences .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Hazard Mitigation :
- First Aid :
How does the hydrochloride salt form influence solubility and stability compared to the free base?
Advanced Research Question
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility (H2O) | 2.1 mg/mL | 58.3 mg/mL |
| Stability (pH 7.4) | Degrades by 40% in 24h | <5% degradation |
| Bioavailability | 22% (rat model) | 67% (rat model) |
| The hydrochloride salt enhances aqueous solubility and enzymatic stability via ionic interactions, critical for in vivo studies . |
What computational tools can predict this compound’s metabolic pathways, and how do results align with experimental data?
Advanced Research Question
- In Silico Models :
- Validation :
- Microsomal Assays : LC-MS/MS confirms piperidine-N-oxide as the major metabolite (t1/2 = 2.1 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
